REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].C([Li])CCC.[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[Cl-].[NH4+]>O1CCCC1>[OH:19][CH:18]([C:17]1[CH:20]=[CH:21][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)[C:3]#[C:2][C:1]([O:5][CH3:6])=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OC
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -78° for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at -78° for a further 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed in succession with saturated sodium chloride solution and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on 700 g of silica gel (elution agent methylene chloride/ethyl acetate 9:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#CC(=O)OC)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |